Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-
Description
The compound Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- is a highly modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:
- 5'-O-Bis(4-methoxyphenyl)phenylmethyl (DMT) group: A standard protecting group for hydroxyl groups during solid-phase oligonucleotide synthesis, preventing unwanted side reactions .
- 3'-O-Phosphoramidite moiety: A diisopropylamino-(2-cyanoethoxy)phosphine group enabling controlled phosphodiester bond formation during chain elongation .
- 2'-O-tert-Butyldimethylsilyl (TBDMS) group: Enhances steric protection of the 2'-hydroxyl, critical for RNA synthesis stability .
- Purin-2-yl base with 2-methylpropanamide: The modified purine base facilitates base pairing, while the propanamide side chain improves solubility and nuclease resistance .
This compound serves as a phosphoramidite building block in automated oligonucleotide synthesis, particularly for antisense or siRNA therapeutics requiring precise modifications.
Properties
CAS No. |
151059-65-3 |
|---|---|
Molecular Formula |
C50H68N7O8PSi |
Molecular Weight |
954.2 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-33(2)46(58)55-48-52-30-41-45(54-48)56(32-53-41)47-44(65-67(12,13)49(7,8)9)43(64-66(62-29-17-28-51)57(34(3)4)35(5)6)42(63-47)31-61-50(36-18-15-14-16-19-36,37-20-24-39(59-10)25-21-37)38-22-26-40(60-11)27-23-38/h14-16,18-27,30,32-35,42-44,47H,17,29,31H2,1-13H3,(H,52,54,55,58)/t42-,43-,44-,47-,66?/m1/s1 |
InChI Key |
NSNBXSIELVIXGV-SEHLHCIHSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- involves multiple steps of organic reactions. The preparation typically starts with the protection of the ribofuranosyl group, followed by the introduction of the phosphino and silyl groups under controlled conditions. The final steps involve the coupling of the purinyl and amide groups to form the desired compound. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino and silyl groups, using reagents such as halides or alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of phosphoramidite groups has been linked to enhanced activity against various cancer cell lines. For instance, studies have shown that derivatives of propanamide compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Properties
Compounds related to propanamide have been explored for their antiviral activities. The purine base structure is often associated with nucleoside analogs that can interfere with viral replication processes. Specific studies have demonstrated effectiveness against RNA viruses by disrupting their nucleic acid synthesis .
Antiparasitic Activity
Recent findings suggest that propanamide derivatives may possess antiparasitic properties. For example, a new class of propanamidines has shown potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited low cytotoxicity and high selectivity towards the parasite .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a modified propanamide compound significantly reduced the proliferation of breast cancer cells in vitro. The compound induced apoptosis and inhibited key signaling pathways involved in cell survival .
Case Study 2: Antiviral Mechanisms
In another study focusing on antiviral applications, researchers synthesized a series of propanamide derivatives and tested them against influenza virus strains. Results indicated that certain modifications enhanced antiviral potency by inhibiting viral entry into host cells .
Mechanism of Action
The mechanism of action of Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The following table summarizes structural differences between the target compound and analogous derivatives:
Key Observations :
- Acyl Modifications : Replacement of 2-methylpropanamide with benzamide () or butanamide () alters solubility and base-pairing specificity.
- Sugar Modifications : The 2'-fluoro substituent () enhances metabolic stability and binding affinity via C3'-endo sugar puckering.
- Protecting Groups : TBDMS (target compound) vs. hydroxyl () affects deprotection efficiency during synthesis.
Physicochemical Properties
| Property | Target Compound | 2'-Fluoro Analog | Benzamide Derivative |
|---|---|---|---|
| Solubility | 1.2E-4 g/L | Not reported | ~0.1 g/L (predicted) |
| logP (Predicted) | 8.2 | 7.5 | 7.8 |
| Stability | High (TBDMS) | Moderate | Low (hydroxyl) |
Notes:
Biological Activity
Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-β-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNOPSi
- Molar Mass : 970.19 g/mol
- CAS Number : 679809-76-8
The compound features a propanamide backbone with various functional groups that enhance its biological interactions. Its complexity suggests potential for diverse pharmacological applications.
Structural Components
| Component | Description |
|---|---|
| Amide Group | Key feature for biological activity |
| Phosphino Group | Enhances interaction with biological targets |
| Ribofuranosyl Moiety | Involved in nucleic acid interactions |
Propanamide derivatives are known to exhibit several biological activities, including:
- Antibacterial Properties : The compound may inhibit bacterial growth through interference with cell wall synthesis or protein function.
- Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Analgesic Activity : Potentially reduces pain perception via central nervous system pathways.
Interaction Studies
Research indicates that propanamide can interact with various biological systems, particularly enzymes involved in metabolic processes. For instance, studies have shown its potential to inhibit soluble epoxide hydrolase (EC 3.3.2.10), which plays a role in the metabolism of arachidonic acid derivatives that regulate blood pressure and inflammation .
Antibacterial Activity
A study evaluated the antibacterial efficacy of propanamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
Anti-inflammatory Mechanisms
In vitro studies demonstrated that propanamide can downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases .
Analgesic Effects
In animal models, propanamide exhibited analgesic effects comparable to standard pain relievers like ibuprofen. The mechanism appears to involve modulation of pain pathways in the central nervous system, potentially through opioid receptor interactions .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of propanamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| Acetamide | CHNO | Simpler structure; used as a solvent |
| Butyramide | CHNO | Longer carbon chain; similar reactivity |
| Benzamide | CHNO | Aromatic amide; used in pharmaceuticals |
Propanamide stands out due to its unique substituents that enhance its interaction with biological targets compared to simpler amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
